

Spectroscopic Characterization of 2-Methyl-1-phenylbutan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-1-phenylbutan-2-ol

Cat. No.: B1584244

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of **2-Methyl-1-phenylbutan-2-ol** (CAS No. 772-46-3). The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), crucial techniques for the structural elucidation and verification of this tertiary alcohol. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide combines theoretical knowledge, data from analogous structures, and predicted spectral information to offer a comprehensive analytical overview.

Molecular Structure and Spectroscopic Overview

2-Methyl-1-phenylbutan-2-ol is a tertiary alcohol containing a phenyl group, a hydroxyl group, and a chiral center. Its structure presents distinct features that are readily identifiable through various spectroscopic methods. The following sections detail the expected outcomes from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Below are the predicted ^1H and ^{13}C NMR spectral data for **2-Methyl-1-phenylbutan-2-ol**.

Note: The following NMR data are predicted based on established chemical shift principles and may vary slightly from experimental values.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Signal	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
1	7.20-7.40	Multiplet	5H	Phenyl-H
2	2.75	Singlet	2H	-CH ₂ -Ph
3	1.60	Quartet	2H	-CH ₂ -CH ₃
4	1.25	Singlet	3H	-C(OH)-CH ₃
5	0.85	Triplet	3H	-CH ₂ -CH ₃
6	~1.5 (broad)	Singlet	1H	-OH

¹³C NMR Spectroscopy

The carbon NMR spectrum indicates the number of different carbon environments in the molecule.

Signal	Chemical Shift (δ , ppm)	Assignment
1	138.5	Phenyl C (quaternary)
2	130.0	Phenyl CH
3	128.5	Phenyl CH
4	126.5	Phenyl CH
5	75.0	-C(OH)-
6	45.0	-CH ₂ -Ph
7	35.0	-CH ₂ -CH ₃
8	25.0	-C(OH)-CH ₃
9	8.0	-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Methyl-1-phenylbutan-2-ol** is expected to show characteristic absorption bands for the hydroxyl and aromatic groups.

Frequency Range (cm ⁻¹)	Intensity	Vibration	Assignment
3600-3200	Strong, Broad	O-H Stretch	Hydroxyl group
3100-3000	Medium	C-H Stretch	Aromatic C-H
2975-2850	Strong	C-H Stretch	Aliphatic C-H
1600, 1495, 1450	Medium to Weak	C=C Stretch	Aromatic ring
1260-1000	Medium to Strong	C-O Stretch	Tertiary alcohol
770-730 and 710-690	Strong	C-H Bend	Monosubstituted benzene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Methyl-1-phenylbutan-2-ol**, electron ionization (EI) would likely lead to a weak or absent molecular ion peak due to the instability of the tertiary alcohol.

m/z	Relative Intensity	Possible Fragment	Interpretation
164	Low to Absent	$[C_{11}H_{16}O]^+$	Molecular Ion (M^+)
149	Moderate	$[M - CH_3]^+$	Loss of a methyl group
135	Moderate	$[M - C_2H_5]^+$	Loss of an ethyl group
91	High	$[C_7H_7]^+$	Tropylium ion (benzylic cleavage)
73	High	$[C_4H_9O]^+$	α -cleavage fragment

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **2-Methyl-1-phenylbutan-2-ol** in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.

- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 512-1024 (or more, depending on sample concentration).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0 to 220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small drop of neat **2-Methyl-1-phenylbutan-2-ol** directly onto the ATR crystal.
- Ensure complete coverage of the crystal.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction:

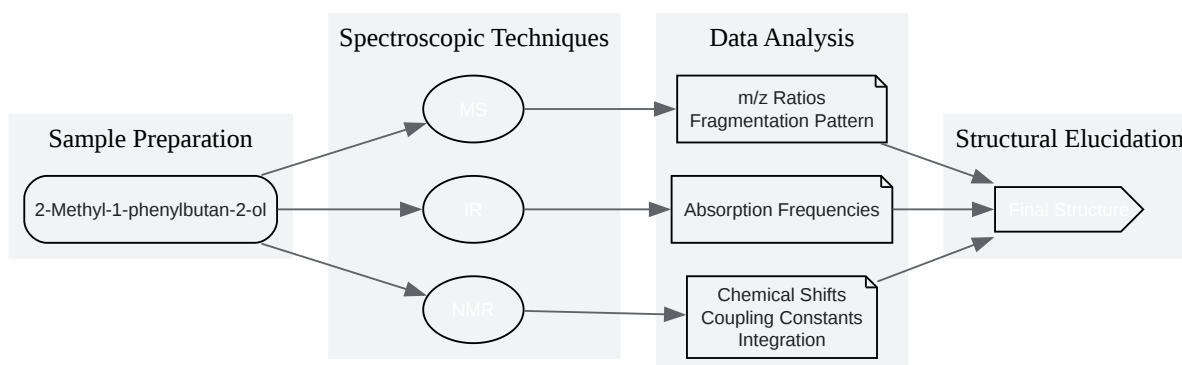
- Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.
 - GC Column: A non-polar capillary column (e.g., DB-5ms).
 - Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution.

Mass Analysis:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mass Range: m/z 40-400.

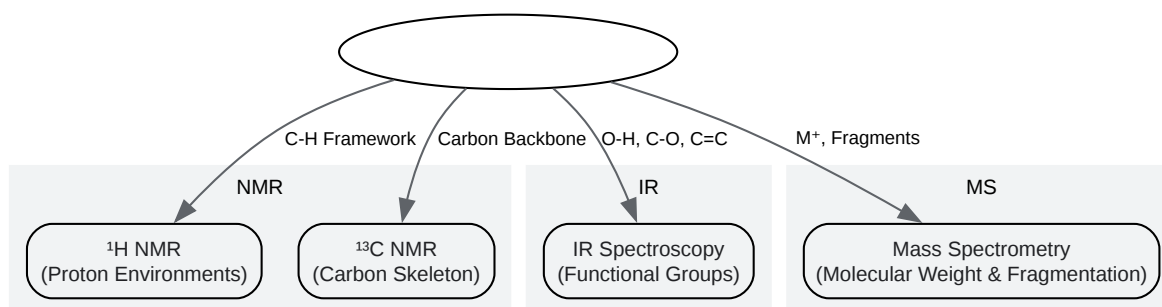
Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the techniques and the structural information they provide.



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Caption: Workflow for the spectroscopic characterization of **2-Methyl-1-phenylbutan-2-ol**.



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Caption: Relationship between spectroscopic techniques and structural information.

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